molecular formula C24H32N2O5S B11480167 2,5-dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide

2,5-dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide

Cat. No.: B11480167
M. Wt: 460.6 g/mol
InChI Key: PQSAVMTWXXWLEH-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core with multiple substituents, including methoxy, methyl, and piperidinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor to introduce the sulfonamide group.

    Substitution Reactions: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, often using reagents like methanol and methyl iodide under acidic or basic conditions.

    Coupling with Piperidine Derivative: The final step involves coupling the benzenesulfonamide intermediate with a piperidine derivative, facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of primary or secondary amines from the sulfonamide group.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group, which can mimic natural substrates.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Industry

    Material Science: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The methoxy and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylbenzenesulfonamide: Lacks the piperidine moiety, resulting in different biological activity.

    3,4,5-Trimethoxybenzenesulfonamide: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness

2,5-Dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide is unique due to its combination of methoxy, methyl, and piperidinyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C24H32N2O5S

Molecular Weight

460.6 g/mol

IUPAC Name

2,5-dimethoxy-3,4,6-trimethyl-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H32N2O5S/c1-15-11-9-10-14-26(15)24(27)19-12-7-8-13-20(19)25-32(28,29)23-18(4)21(30-5)16(2)17(3)22(23)31-6/h7-8,12-13,15,25H,9-11,14H2,1-6H3

InChI Key

PQSAVMTWXXWLEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C(=C(C(=C3C)OC)C)C)OC

Origin of Product

United States

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